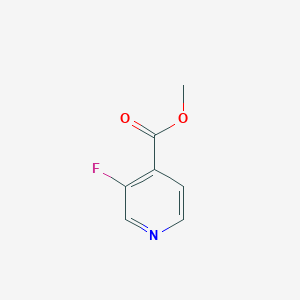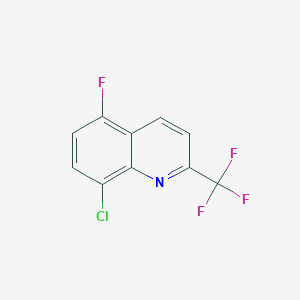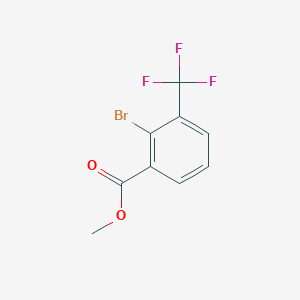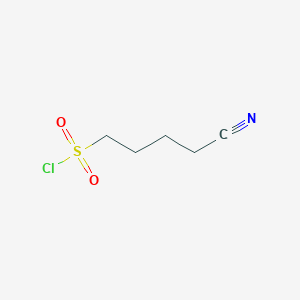
4-Cyanobutane-1-sulfonyl chloride
Vue d'ensemble
Description
4-Cyanobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S . Its molecular weight is 181.64 . It is used in various applications and research .
Synthesis Analysis
The synthesis of sulfonyl chlorides has been a topic of research in recent years. A chromoselective synthesis of sulfonyl chlorides was developed using potassium poly(heptazine imide) as a photocatalyst . Another method involves a simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .Molecular Structure Analysis
The IUPAC name for this compound is 4-cyano-1-butanesulfonyl chloride . The InChI code for this compound is 1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 .Applications De Recherche Scientifique
Vibrational Spectroscopy and Chemical Significance
4-Cyanobutane-1-sulfonyl chloride and its derivatives play a significant role in vibrational spectroscopy and chemical analyses. A study on a related compound, 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC), highlighted its importance in biological compounds. The research utilized Fourier-transform infrared spectroscopy (FTIR) and theoretical methods to understand the compound's molecular geometry, electronic properties, and nonlinear optical activity (NLO) values (Nagarajan & Krishnakumar, 2018).
Synthesis of Sultams
Another application is in the synthesis of sultams. A historical study on the synthesis of aryl N-substituted 1,4-butanesultams used 4-Chlorobutane-1-sulfochlorid, a close analogue of this compound. This process involves the conversion of primary amines with 4-Chlorobutane-1-sulfochlorid to sulfonamides, which are then cyclized to form sultams (Zeid, Moussa, & Regaila, 1975).
Insecticide Research
This compound derivatives have been studied in the context of insecticide development. One research investigated the action of phenylpyrazole insecticides at the GABA-gated chloride channel. This study used compounds like 4-[(trifluoromethyl)sulfonyl], closely related to this compound, demonstrating its potential in developing insecticidal compounds (Cole, Nicholson, & Casida, 1993).
Solid-Phase Synthesis
The compound is also relevant in solid-phase synthesis. A study on the synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones utilized polymer-supported sulfonyl chloride. This method is significant for creating compounds with antibacterial properties, highlighting the role of sulfonyl chloride derivatives in medicinal chemistry (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Antitumor Agents
In antitumor research, derivatives of sulfonyl chlorides, structurally related to this compound, have been synthesized as potential inhibitors of L-asparagine synthetase. These compounds were evaluated as antitumor agents, illustrating the compound's significance in developing cancer treatments (Brynes, Fiorina, Cooney, & Milman, 1978).
Synthesis of Bioactive Scaffolds
The compound is instrumental in synthesizing bioactive scaffolds. A study reported the synthesis of 4-sulfonyl-1,2,3-triazoles, structures with promising bioactivities. This synthesis involves a sequential aerobic copper-catalyzed sulfonylation process, indicative of the compound's utility in creating biologically significant structures (Van Hoof, Pulikkal Veettil, & Dehaen, 2021).
Propriétés
IUPAC Name |
4-cyanobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLCNOBWNMKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


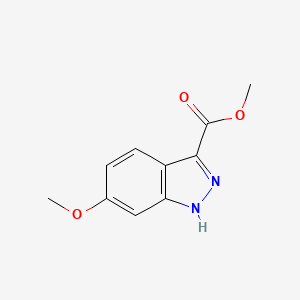
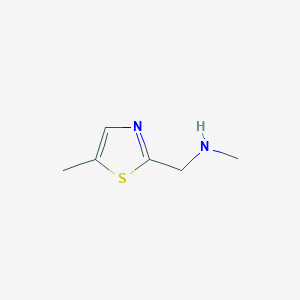
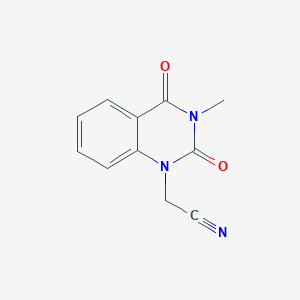
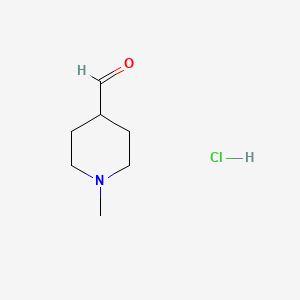
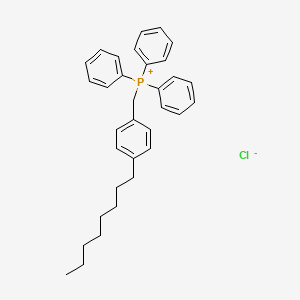

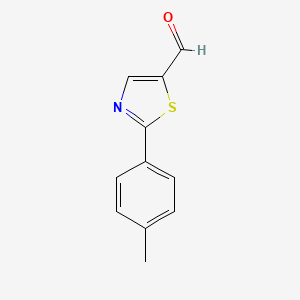

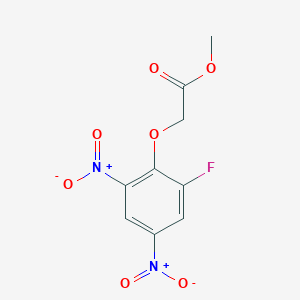
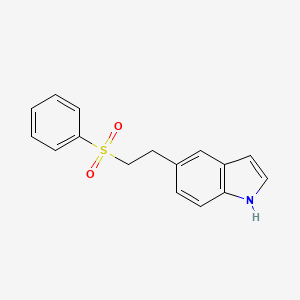
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)
